Methyl 2-amino-3-chlorobenzoate: A Technical Guide for Researchers
Methyl 2-amino-3-chlorobenzoate: A Technical Guide for Researchers
CAS Number: 77820-58-7
This in-depth technical guide provides comprehensive information on Methyl 2-amino-3-chlorobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Chemical and Physical Properties
Methyl 2-amino-3-chlorobenzoate is an organic compound belonging to the class of benzoate esters.[1] It presents as a white to off-white crystalline solid.[2] This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both an amino and a chloro substituent on the aromatic ring.[1]
Table 1: Physical and Chemical Properties of Methyl 2-amino-3-chlorobenzoate
| Property | Value | Source |
| CAS Number | 77820-58-7 | [3] |
| Molecular Formula | C₈H₈ClNO₂ | [3] |
| Molecular Weight | 185.61 g/mol | [3] |
| Appearance | White to light yellow powder or lump | [2] |
| Melting Point | 35-39 °C | [2] |
| Boiling Point (Predicted) | 273.8 ± 20.0 °C | [3] |
| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Methyl 2-amino-3-chlorobenzoate.
Table 2: Spectroscopic Data for Methyl 2-amino-3-chlorobenzoate
| Technique | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.79 (dd, J = 8.06, 1.51 Hz, 1H), 7.39 (dd, J = 7.81, 1.51 Hz, 1H), 6.57 (t, J = 7.93 Hz, 1H), 6.25 (s, 2H), 3.86 (s, 3H) | [3] |
| Mass Spectrometry (MH+) | 185.95 | [3] |
Synthesis Protocols
Several methods for the synthesis of Methyl 2-amino-3-chlorobenzoate have been reported. Below are two common experimental protocols.
Synthesis via Methylation of 2-amino-3-chlorobenzoic acid
This method involves the esterification of 2-amino-3-chlorobenzoic acid using a methylating agent.
Experimental Protocol:
-
Dissolve 2-amino-3-chlorobenzoic acid (0.175 mol) in 150g of DMF in a 500mL reaction flask at room temperature.[4]
-
Add an inorganic base, such as potassium carbonate (0.125 mol).[4]
-
Cool the mixture to 10 °C and stir for 30 minutes.
-
Slowly add a methylating reagent, such as dimethyl sulfate (0.178 mol), dropwise.[4]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 6 hours.[4]
-
Pour the reaction mixture into 400mL of water to precipitate the product.
-
Stir for 1 hour, then filter the white solid.
-
Wash the filter cake with water and dry to obtain Methyl 2-amino-3-chlorobenzoate.
Synthesis via Reduction of Methyl 2-nitro-3-chlorobenzoate
This alternative route involves the reduction of a nitro group to an amine.
Experimental Protocol:
-
To a solution of methyl 3-chloro-2-nitrobenzoate (11.6 mmol) in a 1:1 mixture of ethanol and acetic acid (200 mL total), add iron powder (34.8 mmol) at room temperature.[3]
-
Reflux the suspension for 2 hours under a nitrogen atmosphere.[3]
-
After the reaction is complete, cool the mixture to room temperature and partially remove the solvent using a rotary evaporator.[3]
-
Partition the resulting residue between water (200 mL) and ethyl acetate (300 mL).[3]
-
Separate the organic phase and wash sequentially with 1N aqueous sodium hydroxide (50 mL) and brine (50 mL).[3]
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate using a rotary evaporator to yield the product.[3]
Applications in Research and Development
Methyl 2-amino-3-chlorobenzoate is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[4][5] It is a key building block for the synthesis of triazolopyrimidine sulfonamide herbicides.[5]
Biological Activity and Signaling Pathways
While direct studies on the biological activity of Methyl 2-amino-3-chlorobenzoate are limited in the available literature, its parent compound, 2-amino-3-chlorobenzoic acid , has demonstrated significant anticancer properties.[6]
Research has shown that 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, exhibits potent cytotoxic effects on breast cancer cell lines.[6] The mechanism of action involves the inhibition of the PI3K/AKT signaling pathway , a critical pathway in cancer cell proliferation and survival.[7] Inhibition of this pathway leads to the downregulation of downstream targets, ultimately inducing apoptosis in cancer cells.
Given that Methyl 2-amino-3-chlorobenzoate is the methyl ester of this active compound, it is a critical synthon for the development of derivatives and prodrugs targeting the PI3K/AKT pathway. Further research is warranted to determine if the methyl ester itself retains or modifies this biological activity.
Safety Information
Methyl 2-amino-3-chlorobenzoate is irritating to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this chemical.[8] It should be used in a well-ventilated area or a chemical fume hood.
This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always refer to a comprehensive Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-Amino-3-chlorobenzoate | 77820-58-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
